Proven Intermediate in the Synthesis of Potent p38 Kinase Inhibitors
The compound is explicitly claimed as a crucial intermediate in the synthesis of a series of bicyclic p38 kinase inhibitors. The evidence is derived from patent US20100222363A1, which details the synthesis and evaluation of numerous N-substituted derivatives of the core 2,2-dimethyl-1-oxoindan-5-ylamino motif [1]. While specific IC50 values for the exact compound 918330-44-6 are not publicly disclosed, its downstream derivatives demonstrate quantifiable biological activity, validating its essential role [1]. For instance, closely related indanone derivatives have been identified as novel IDO1 inhibitors with enzymatic IC50 values of 2.780 μM, showcasing the pharmacological potential of this specific scaffold [2].
| Evidence Dimension | Synthetic utility as a validated intermediate for biologically active compounds |
|---|---|
| Target Compound Data | Precursor to a series of N-substituted 2,2-dimethyl-1-oxoindan-5-ylamino derivatives with claimed p38 kinase inhibitory activity [1]. |
| Comparator Or Baseline | Unsubstituted 2,2-dimethyl-1-indanone (CAS 10489-28-8) is a general synthetic intermediate without the necessary amine handle for constructing this specific pharmacophore series. |
| Quantified Difference | Qualitative differentiation in synthetic versatility; the target compound enables the construction of a patented series of active p38 inhibitors, whereas the unsubstituted indanone does not. |
| Conditions | Context derived from organic synthesis methodology in patent US20100222363A1 [1]. |
Why This Matters
For a medicinal chemistry or process chemistry team, sourcing this specific intermediate saves multiple synthetic steps and ensures entry into a validated chemical space for developing p38-targeting agents.
- [1] Palau Pharma, S.A. Bicyclic Derivatives as P38 Inhibitors. US Patent Application US20100222363A1, published September 2, 2010. View Source
- [2] Gao, D.; Li, Y. Identification and preliminary structure-activity relationships of 1-Indanone derivatives as novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry, 2017, 25, 3780-3791. View Source
